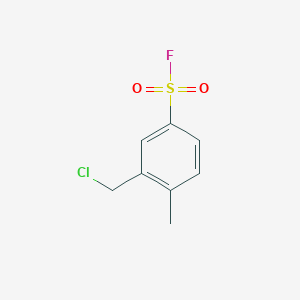

3-(Chloromethyl)-4-methylbenzenesulfonyl fluoride

CAS No.: 2137559-54-5

Cat. No.: VC4593734

Molecular Formula: C8H8ClFO2S

Molecular Weight: 222.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2137559-54-5 |

|---|---|

| Molecular Formula | C8H8ClFO2S |

| Molecular Weight | 222.66 |

| IUPAC Name | 3-(chloromethyl)-4-methylbenzenesulfonyl fluoride |

| Standard InChI | InChI=1S/C8H8ClFO2S/c1-6-2-3-8(13(10,11)12)4-7(6)5-9/h2-4H,5H2,1H3 |

| Standard InChI Key | YHZTULIGBYQYRQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)F)CCl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

3-(Chloromethyl)-4-methylbenzenesulfonyl fluoride is defined by the following properties:

| Property | Value |

|---|---|

| CAS No. | 2137559-54-5 |

| Molecular Formula | C₈H₈ClFO₂S |

| Molecular Weight | 222.66 g/mol |

| IUPAC Name | 3-(chloromethyl)-4-methylbenzenesulfonyl fluoride |

| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)F)CCl |

| InChI Key | YHZTULIGBYQYRQ-UHFFFAOYSA-N |

The sulfonyl fluoride group (-SO₂F) and chloromethyl (-CH₂Cl) substituent on the aromatic ring contribute to its electrophilic reactivity . The methyl group at the 4-position enhances steric and electronic effects, influencing regioselectivity in subsequent reactions.

Physicochemical Properties

Limited solubility data are available, but analogous sulfonyl fluorides typically exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile . The compound’s melting point and boiling point remain unreported, though its stability under standard laboratory conditions (room temperature, inert atmosphere) has been inferred from handling guidelines.

Synthesis and Preparation

Conventional Synthesis Routes

The most cited method involves fluorination of the corresponding sulfonyl chloride precursor. For example:

-

Starting Material: 3-(Chloromethyl)-4-methylbenzenesulfonyl chloride.

-

Fluorination Agent: Potassium fluoride (KF) or cesium fluoride (CsF) in anhydrous tetrahydrofuran (THF) at 0–25°C.

-

Reaction Mechanism: Nucleophilic displacement of chloride by fluoride, driven by the high affinity of sulfur for fluorine .

This route yields the sulfonyl fluoride in >70% purity, requiring chromatographic purification to remove residual salts.

Palladium-Catalyzed Approaches

Recent advances in Pd-mediated sulfonyl fluoride synthesis offer alternative pathways. For instance, aryl iodides can be converted to sulfonyl fluorides via a one-pot reaction involving SO₂ insertion and fluorination :

-

Catalyst: Pd(OAc)₂ (5 mol%).

-

Ligand: Xantphos (10 mol%).

-

Conditions: 80°C, 12 hours in DMF.

-

Fluorine Source: Selectfluor® (2 equiv).

While this method is broadly applicable to aromatic substrates, its feasibility for synthesizing 3-(chloromethyl)-4-methylbenzenesulfonyl fluoride specifically remains untested .

Reactivity and Functionalization

Sulfonyl Fluoride Reactivity

The sulfonyl fluoride group participates in two primary reactions:

-

Nucleophilic Substitution: Reacts with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates, respectively .

-

SuFEx Click Chemistry: The sulfur(VI) fluoride exchange (SuFEx) reaction enables rapid, selective coupling with silyl ethers or amines under mild conditions .

Chloromethyl Group Reactivity

The -CH₂Cl moiety allows further derivatization:

-

Alkylation: Reacts with nucleophiles (e.g., amines) to form secondary amines.

-

Elimination: Under basic conditions, may form vinyl sulfones via dehydrohalogenation.

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

Sulfonyl fluorides are prized for their metabolic stability and ability to form covalent bonds with biological targets . Notable applications include:

-

Protease Inhibitors: The sulfonamide derivatives exhibit potent activity against serine hydrolases .

-

Kinase Inhibitors: Fluorinated sulfonamides enhance binding affinity in ATP-binding pockets .

Agrochemical Development

The compound’s dual functionality supports the synthesis of herbicides and fungicides. For example, coupling with phenolic substrates yields sulfonate esters with phytotoxic activity .

Comparative Analysis with Structural Analogues

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral sulfonyl fluorides.

-

In Vivo Applications: Optimizing pharmacokinetic properties for therapeutic use.

-

Green Chemistry: Exploring solvent-free or aqueous-phase synthesis to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume